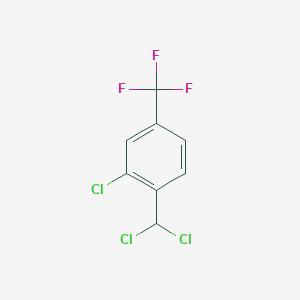
2-Chloro-4-trifluoromethylbenzal chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-trifluoromethylbenzal chloride is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-trifluoromethylbenzal chloride typically involves the chlorination of 2-Chloro-4-trifluoromethylbenzaldehyde. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-trifluoromethylbenzal chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The trifluoromethyl group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Formation of carboxylic acids and alcohols.
Scientific Research Applications
2-Chloro-4-trifluoromethylbenzal chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-trifluoromethylbenzal chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group serves as a leaving group in nucleophilic substitution reactions, while the trifluoromethyl group enhances the electrophilicity of the benzene ring, facilitating electrophilic aromatic substitution. These properties make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-trifluoromethylbenzenesulfonyl chloride
- 2-Chloro-4-trifluoromethylbenzaldehyde
- 2-Chloro-4-trifluoromethylbenzoic acid
Uniqueness
2-Chloro-4-trifluoromethylbenzal chloride is unique due to the presence of both a chloro and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity patterns, making it valuable in specific synthetic applications where both nucleophilic and electrophilic reactivity are required.
Properties
IUPAC Name |
2-chloro-1-(dichloromethyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGPZGQUSSNNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














